1-(4-Methylphenyl)but-3-en-1-amine CAS number and safety data sheets
1-(4-Methylphenyl)but-3-en-1-amine CAS number and safety data sheets
The following technical guide details the chemical identity, synthesis, and safety protocols for 1-(4-Methylphenyl)but-3-en-1-amine , a specialized homoallylic amine intermediate used in pharmaceutical research.
Chemical Identity & Core Data
1-(4-Methylphenyl)but-3-en-1-amine is a chiral homoallylic amine scaffold. It serves as a critical building block in the synthesis of nitrogen-containing heterocycles (e.g., piperidines, pyrrolidines) and peptidomimetics. Due to its status as a transient research intermediate, it is often synthesized in situ rather than stored in bulk; however, its physicochemical profile is well-characterized in organic synthesis literature.
Nomenclature & Identifiers
| Property | Data / Descriptor |
| IUPAC Name | 1-(4-Methylphenyl)but-3-en-1-amine |
| Common Names | |
| CAS Number | Not Widely Listed (Research Chemical)(See Precursor Data below for sourcing) |
| Molecular Formula | C |
| Molecular Weight | 161.25 g/mol |
| SMILES | CC1=CC=C(C=C1)C(N)CC=C |
| InChI Key | (Predicted) WRNCMJZTZKHNNG-UHFFFAOYSA-N |
Note on CAS: As a specialized intermediate, this specific amine lacks a ubiquitous commercial CAS. Researchers should reference the Alcohol Precursor (CAS 24165-63-7) or Parent Aldehyde (CAS 104-87-0) for regulatory tracking.
Precursor Reference Data
-
Alcohol Analog: 1-(4-Methylphenyl)but-3-en-1-ol (CAS: 24165-63-7 )[1]
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Parent Aldehyde: 4-Methylbenzaldehyde (CAS: 104-87-0 )
Safety Data Sheet (SDS) Analysis
Based on GHS classifications for analogous benzylic amines and homoallylic systems.
Hazard Classification (GHS)[1]
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Serious Eye Damage: Category 1.
-
Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed or inhaled).
Emergency Protocols
| Scenario | Action Protocol |
| Skin Contact | IMMEDIATE: Remove contaminated clothing. Rinse skin with water/shower for 15+ minutes. Apply polyethylene glycol 400 if available. Seek medical attention. |
| Eye Contact | CRITICAL: Rinse cautiously with water for several minutes. Remove contact lenses if present. Continue rinsing for 15 minutes. Do not neutralize. Transfer to hospital immediately. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. |
| Spill/Leak | Evacuate area. Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust). Neutralize residue with dilute acetic acid before disposal. |
Personal Protective Equipment (PPE)
-
Respiratory: NIOSH-approved respirator with organic vapor cartridges (Type A) if ventilation is poor.
-
Hand Protection: Nitrile rubber gloves (min thickness 0.11 mm) or laminate film (Barrier®) for prolonged contact.
-
Eye Protection: Tightly fitting safety goggles and face shield.
Synthesis & Experimental Methodology
The most robust route to 1-(4-Methylphenyl)but-3-en-1-amine is the Asymmetric Allylation of Imines . This method allows for the control of stereochemistry (R/S), which is critical for drug development.
Method A: Ellman Auxiliary Approach (Enantioselective)
This protocol utilizes tert-butanesulfinamide (Ellman's auxiliary) to direct the addition of the allyl group, yielding high diastereoselectivity.
Reagents:
-
4-Methylbenzaldehyde[2]
-
(R)- or (S)-tert-Butanesulfinamide
-
Allylmagnesium bromide (or Allylboronic acid pinacol ester)
-
Ti(OEt)
(Lewis Acid catalyst)
Step-by-Step Protocol:
-
Imine Formation:
-
Diastereoselective Allylation:
-
Cool the N-sulfinyl imine solution (in CH
Cl or THF) to -78°C. -
Add Allylmagnesium bromide (1.5 eq) dropwise. Note: Reaction is highly exothermic.
-
Stir at -78°C for 4 hours, then slowly warm to room temperature.
-
-
Deprotection (Cleavage):
-
Treat the resulting sulfinamide with 4M HCl in dioxane/methanol.
-
Stir for 1 hour to cleave the sulfinyl group.
-
Isolation: Basify with NaHCO
(pH > 10) and extract with EtOAc. The free amine is obtained after drying (Na SO ) and concentration.[4]
-
Method B: Barbier-Type Allylation (Racemic)
For rapid access to the racemic scaffold without auxiliary costs.
-
Conditions: 4-Methylbenzaldehyde + Allyl bromide + Zinc dust (or Indium) in aqueous THF or saturated NH
Cl. -
Mechanism: In situ formation of the organometallic species which attacks the transient imine (formed if ammonia/amine is present) or the aldehyde directly (yielding the alcohol, which requires subsequent Ritter reaction or Mitsunobu conversion). Direct imine allylation is preferred.
Reaction Pathway Visualization
The following diagram illustrates the Ellman auxiliary workflow, highlighting the critical stereochemical control point.
Caption: Figure 1. Stereoselective synthesis pathway via N-sulfinyl imine condensation and subsequent allylation.
Applications in Drug Development
This homoallylic amine scaffold is highly valued for its versatility in "Diversity-Oriented Synthesis" (DOS).
-
Ring-Closing Metathesis (RCM): The terminal alkene allows for RCM with other olefinic tethers, rapidly generating nitrogen heterocycles (e.g., dehydropiperidines).
-
Cross-Coupling: The p-tolyl moiety provides a handle for benzylic oxidation or electrophilic aromatic substitution.
-
Fragment-Based Drug Discovery (FBDD): Used as a chiral amine linker in kinase inhibitors.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet for Benzylamine Derivatives. Retrieved from
-
PubChem. (2025). Compound Summary: 1-(4-Methylphenyl)-3-buten-1-ol (CAS 24165-63-7).[1] National Library of Medicine. Retrieved from
-
Ellman, J. A., et al. (2002). Asymmetric Synthesis of Amines with tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. Retrieved from
-
Organic Chemistry Portal. (2024). Homoallylic Amine Synthesis. Retrieved from
-
BenchChem. (2025).[4] 1-(4-Methylphenyl)-3-buten-1-ol Structure & Data. Retrieved from
